(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone
Description
(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position, linked via an ether bond to a piperidinyl group. The piperidine ring is further conjugated to a 3-(methylsulfonyl)phenyl ketone moiety.
Properties
IUPAC Name |
[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-29(25,26)15-5-2-4-13(12-15)19(24)23-10-8-14(9-11-23)27-20-22-18-16(21)6-3-7-17(18)28-20/h2-7,12,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQACAJMRAQBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to a range of biological activities. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
Factors such as solubility and stability in various solvents may play a role.
Biological Activity
The compound (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Fluorobenzo[d]thiazole moiety : Known for its role in various biological activities, including anticancer properties.
- Piperidine ring : Often associated with analgesic effects and potential interactions with neurotransmitter systems.
- Methylsulfonylphenyl group : This substituent may enhance solubility and bioavailability.
Table 1: Structural Features and Their Biological Relevance
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Fluorobenzo[d]thiazole | Heterocyclic aromatic system | Anticancer, antimicrobial |
| Piperidine | Saturated nitrogen-containing ring | Analgesic effects, receptor interactions |
| Methylsulfonyl group | Sulfonyl functional group | Enhances solubility |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of the Kinesin Spindle Protein (KSP). KSP is critical for proper mitotic spindle formation during cell division. Inhibition of KSP leads to:
- Cell Cycle Arrest : Disruption in mitosis results in halted cell division, particularly in rapidly proliferating cancer cells.
- Induction of Apoptosis : Following cell cycle arrest, affected cells may undergo programmed cell death.
Preliminary studies suggest that the compound binds to the active site of KSP, preventing its function in microtubule transport during mitosis .
Anticancer Activity
Research has indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. For instance, a study reported that certain benzothiazole derivatives showed GI50 values as low as 0.4 µM against various cancer cell lines, indicating potent cytotoxicity .
Case Studies
- In vitro Studies : A recent study demonstrated that similar compounds induced apoptosis in human leukemia cells through KSP inhibition. The results showed a marked decrease in cell viability at concentrations as low as 10 µM.
- Animal Models : In vivo experiments using xenograft models have shown that administration of compounds with similar structures led to reduced tumor growth rates compared to controls. This highlights the potential for therapeutic applications in oncology .
Pharmacological Profile
The pharmacological profile of this compound suggests multiple target interactions:
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (µg/mL) | Key Substituents | Reference |
|---|---|---|---|
| Target Compound | N/A* | 4-Fluorobenzo[d]thiazole | — |
| 3-(4-Benzo[d]thiazol-2-ylphenyl)thiazolidin-4-one | 15.6–125 | 4-Methoxyphenyl |
*No direct data available; inferred from structural analogs.
Piperidine/Piperazine-Based Analogues
Piperidine and piperazine rings are common in CNS drugs due to their ability to cross the blood-brain barrier. For instance:
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) uses a piperazine ring linked to a trifluoromethylphenyl group, achieving moderate receptor affinity. The target compound’s piperidine ring (vs. piperazine) may alter steric effects or hydrogen-bonding capacity .
- 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one emphasizes the importance of alkyl chain length in modulating lipophilicity and bioavailability, a factor less prominent in the target compound’s rigid structure .
Table 2: Pharmacokinetic Properties of Piperidine/Piperazine Derivatives
| Compound | LogP* | Key Functional Groups | Reference |
|---|---|---|---|
| Target Compound | ~3.5† | Methylsulfonylphenyl | — |
| Thiophen-2-yl piperazine derivative | 2.8–3.2 | Trifluoromethylphenyl |
*Predicted using fragment-based methods. †Estimated via computational tools.
Sulfonyl Group-Containing Analogues
The methylsulfonyl group in the target compound may enhance solubility and metabolic stability. For example:
- This feature is absent in most benzothiazole derivatives in the evidence, suggesting a unique advantage for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
